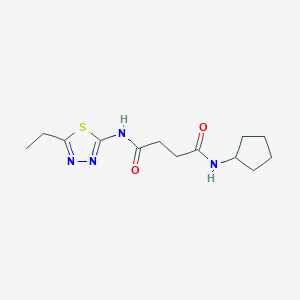
N-cyclopentyl-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of cyclopentylamine with 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with butanediamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-cyclopentyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, alcohols; reactions conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
N-cyclopentyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of functional materials.
作用机制
The mechanism of action of N-cyclopentyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes essential for cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
- 5-cyclohexyl-1,3,4-thiadiazol-2-amine
- 5-hexyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-cyclopentyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and butanediamide groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
716340-51-1 |
|---|---|
分子式 |
C13H20N4O2S |
分子量 |
296.39 g/mol |
IUPAC 名称 |
N-cyclopentyl-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C13H20N4O2S/c1-2-12-16-17-13(20-12)15-11(19)8-7-10(18)14-9-5-3-4-6-9/h9H,2-8H2,1H3,(H,14,18)(H,15,17,19) |
InChI 键 |
BYUZELQMYCJUOG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(S1)NC(=O)CCC(=O)NC2CCCC2 |
溶解度 |
38 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)

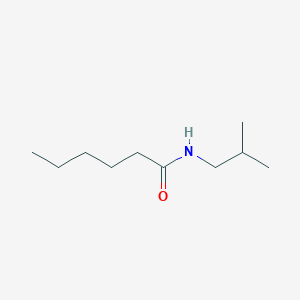
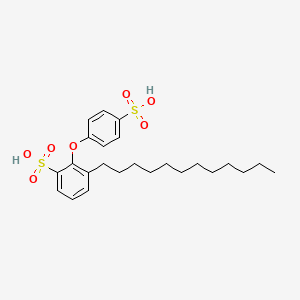
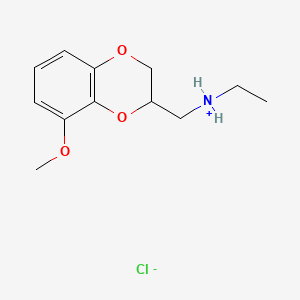
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
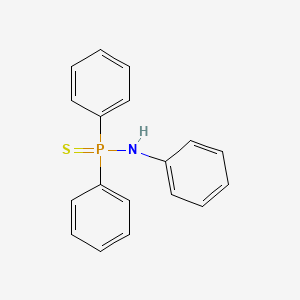
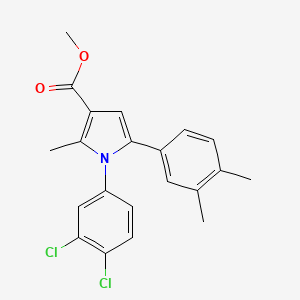
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
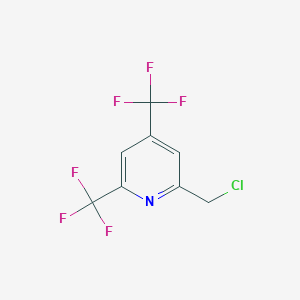
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

